molecular formula C11H9BrN2O2 B1372221 [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol CAS No. 1189734-03-9

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Cat. No.: B1372221
CAS No.: 1189734-03-9
M. Wt: 281.1 g/mol
InChI Key: XWZWLZHGGKKQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C11H9BrN2O2 It is characterized by the presence of a bromopyrimidine moiety attached to a phenylmethanol group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol typically involves the reaction of 5-bromopyrimidine-2-ol with 4-(chloromethyl)phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products Formed

    Oxidation: Formation of [4-(5-Bromopyrimidin-2-yloxy)phenyl]carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of [4-(5-Azidopyrimidin-2-yloxy)phenyl]methanol or [4-(5-Thiopyrimidin-2-yloxy)phenyl]methanol.

Scientific Research Applications

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenylmethanol group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Chloropyrimidin-2-yloxy)phenyl]methanol
  • [4-(5-Fluoropyrimidin-2-yloxy)phenyl]methanol
  • [4-(5-Iodopyrimidin-2-yloxy)phenyl]methanol

Uniqueness

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZWLZHGGKKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674289
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189734-03-9
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 2
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 4
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 5
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.